

Potential Biological Activities of 4-Morpholinobenzonitrile Derivatives: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the biological activities of derivatives of **4-morpholinobenzonitrile**. Limited publicly available data exists on the biological activities of the **4-morpholinobenzonitrile** core structure itself. The information presented herein pertains to structurally related compounds where the **4-morpholinobenzonitrile** moiety is a key structural component.

Introduction

4-Morpholinobenzonitrile is a chemical scaffold that has garnered interest in medicinal chemistry. The morpholine ring, a common feature in many bioactive compounds, is known to improve the pharmacokinetic properties of drug candidates.[1] The benzonitrile group provides a versatile handle for chemical modification and can participate in key interactions with biological targets. This guide summarizes the current understanding of the potential biological activities of various derivatives of **4-morpholinobenzonitrile**, with a focus on their anticancer and antimicrobial properties.

Anticancer Activity: Dual PI3K/mTOR Inhibition

Derivatives of morpholinopyrimidine-5-carbonitrile have been synthesized and evaluated as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of



rapamycin (mTOR).[2] The PI3K/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro inhibitory activities of selected morpholinopyrimidine-5-carbonitrile derivatives against various cancer cell lines and kinases.

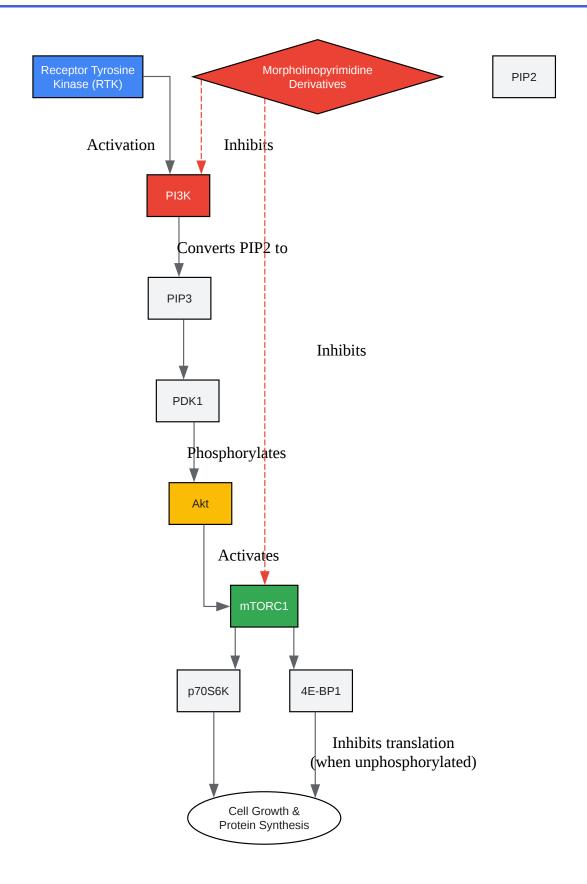
Compound ID	Cancer Cell Line	Growth Inhibition (%)	IC50 (μM)	Kinase Target	IC50 (μM)
4	Leukemia SR	-	-	-	-
CNS SNB-75	47.82	-	-	-	
Renal A498	54.34	-	-	-	_
12b	Leukemia SR	-	0.10 ± 0.01	ΡΙ3Κα	0.17 ± 0.01
РІЗКβ	0.13 ± 0.01				
ΡΙ3Κδ	0.76 ± 0.04	_			
mTOR	0.83 ± 0.05	_			
12d	Leukemia SR	-	0.09 ± 0.01	ΡΙ3Κα	1.27 ± 0.07
РІЗКβ	3.20 ± 0.16				
ΡΙ3Κδ	1.98 ± 0.11	-			
mTOR	2.85 ± 0.17	_			

Data sourced from a study on novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors.[2]

Signaling Pathway

The PI3K/mTOR signaling pathway is a key target for the anticancer derivatives of **4-morpholinobenzonitrile**.





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PI3K/mTOR signaling pathway and points of inhibition.



Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

- Enzyme and Substrate Preparation: Recombinant human PI3K and mTOR enzymes are used. A suitable substrate, such as phosphatidylinositol for PI3K or a peptide substrate for mTOR, is prepared in assay buffer.
- Compound Preparation: The test compounds (morpholinopyrimidine-5-carbonitrile derivatives) are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
- Assay Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and test compound in a microplate well. The reaction is allowed to proceed for a specific time at a controlled temperature.
- Detection: The kinase activity is measured by quantifying the amount of phosphorylated product. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™ Kinase Assay) or fluorescence polarization.
- Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by fitting the data to a dose-response curve.

Cell-Based Antiproliferative Assay (General Protocol)

- Cell Culture: Human cancer cell lines (e.g., leukemia SR) are cultured in appropriate media and conditions.
- Cell Seeding: Cells are seeded into 96-well microplates at a specific density and allowed to attach overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).



- Viability Assessment: Cell viability is assessed using a colorimetric assay, such as the MTT or SRB assay. The absorbance is measured using a microplate reader.
- Data Analysis: The percentage of cell growth inhibition is calculated for each compound concentration compared to untreated control cells. The IC50 value is determined from the dose-response curve.

Antimicrobial Activity

Derivatives of 4-(morpholin-4-yl)-3-nitrobenzhydrazide have demonstrated promising antibacterial activity, particularly against Gram-positive bacteria.[3] These compounds represent a different structural class compared to the anticancer derivatives, highlighting the versatility of the **4-morpholinobenzonitrile** scaffold.

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentrations (MIC) of selected 4-(morpholin-4-yl)-3-nitrobenzhydrazide derivatives against various bacterial strains.

Compound ID	Bacterial Strain	MIC (μg/mL)
Semicarbazide with 4- bromophenyl moiety	Enterococcus faecalis	3.91
Thiosemicarbazide with 4-trifluoromethylphenyl group	Gram-positive strains (excluding S. aureus)	31.25 - 62.5

Data sourced from a study on new 4-(morpholin-4-yl)-3-nitrobenzhydrazide based scaffolds.[3]

Experimental Protocols

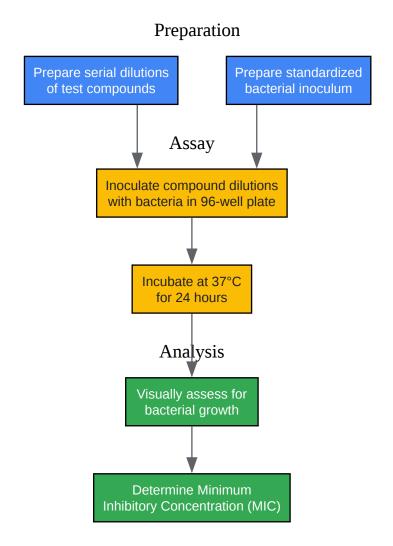
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

- Bacterial Culture: The bacterial strains to be tested are grown in a suitable broth medium to a specific optical density, corresponding to a known concentration of bacteria.
- Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in broth medium in a 96-well microplate.



- Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.
- Incubation: The microplate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
- MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Experimental Workflow



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Workflow for antimicrobial susceptibility testing.



Conclusion

The available scientific literature suggests that derivatives of **4-morpholinobenzonitrile** hold significant potential for the development of novel therapeutic agents. The morpholinopyrimidine-5-carbonitrile series has demonstrated potent dual inhibitory activity against PI3K and mTOR, making them promising candidates for further investigation as anticancer drugs. Concurrently, the 4-(morpholin-4-yl)-3-nitrobenzhydrazide derivatives have shown notable antibacterial activity, particularly against Gram-positive pathogens.

Further research is warranted to explore the full therapeutic potential of this chemical scaffold. This should include the synthesis and biological evaluation of a broader range of derivatives, in-depth mechanistic studies to elucidate their modes of action, and preclinical studies to assess their in vivo efficacy and safety profiles. While direct biological activity data for the parent **4-morpholinobenzonitrile** molecule is currently lacking, its role as a versatile building block for generating diverse and potent bioactive compounds is evident.

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